molecular formula C50H72O23 B12397639 Demycarosyl-3D-|A-D-digitoxosylmithramycin SK

Demycarosyl-3D-|A-D-digitoxosylmithramycin SK

Cat. No.: B12397639
M. Wt: 1041.1 g/mol
InChI Key: SIAGEHVRBMLBNH-JWBJHLEKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Demycarosyl-3D-β-D-digitoxosylmithramycin SK is generated through combinatorial biosynthesis. This involves modifying the sugar profile and the 3-side chain of mithramycin A. The compound is produced by Streptomyces argillaceus, a bacterium known for producing antitumor compounds .

Industrial Production Methods

Industrial production of demycarosyl-3D-β-D-digitoxosylmithramycin SK involves large-scale fermentation processes using genetically engineered strains of Streptomyces argillaceus. These strains are optimized to produce high yields of the compound through controlled fermentation conditions .

Chemical Reactions Analysis

Types of Reactions

Demycarosyl-3D-β-D-digitoxosylmithramycin SK undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of demycarosyl-3D-β-D-digitoxosylmithramycin SK. These derivatives can have different biological activities and therapeutic potentials .

Mechanism of Action

Demycarosyl-3D-β-D-digitoxosylmithramycin SK exerts its effects by binding to GC-rich DNA sequences. This binding inhibits the interaction of transcription factors, such as Sp1, with their target DNA sequences. As a result, the expression of key oncogenic and angiogenic genes is inhibited, leading to reduced tumor growth and angiogenesis . The compound also induces apoptosis in cancer cells by activating pro-apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Demycarosyl-3D-β-D-digitoxosylmithramycin SK is unique due to its improved DNA binding selectivity and reduced toxicity compared to mithramycin A. These properties make it a promising candidate for further development as a chemotherapeutic agent .

Properties

Molecular Formula

C50H72O23

Molecular Weight

1041.1 g/mol

IUPAC Name

(2S,3S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-2-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-3-[(1S,2R)-2-hydroxy-1-methoxy-3-oxobutyl]-7-methyl-3,4-dihydro-2H-anthracen-1-one

InChI

InChI=1S/C50H72O23/c1-17-29(69-35-14-30(44(58)21(5)66-35)70-33-12-27(52)42(56)19(3)64-33)11-25-9-24-10-26(49(63-8)41(55)18(2)51)50(48(62)39(24)47(61)38(25)40(17)54)73-37-16-32(46(60)23(7)68-37)72-36-15-31(45(59)22(6)67-36)71-34-13-28(53)43(57)20(4)65-34/h9,11,19-23,26-28,30-37,41-46,49-50,52-61H,10,12-16H2,1-8H3/t19-,20-,21-,22-,23-,26+,27-,28+,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,46-,49+,50+/m1/s1

InChI Key

SIAGEHVRBMLBNH-JWBJHLEKSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@@H]2O)C)O[C@@H]3C[C@@H](O[C@@H]([C@H]3O)C)O[C@H]4[C@@H](CC5=C(C4=O)C(=C6C(=C5)C=C(C(=C6O)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)[C@@H]([C@H](C(=O)C)O)OC)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3CC(OC(C3O)C)OC4C(CC5=C(C4=O)C(=C6C(=C5)C=C(C(=C6O)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)O)O)C(C(C(=O)C)O)OC)O)O

Origin of Product

United States

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